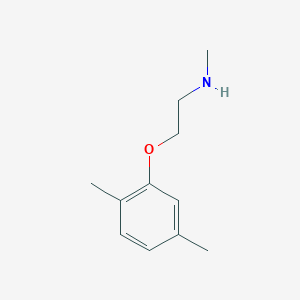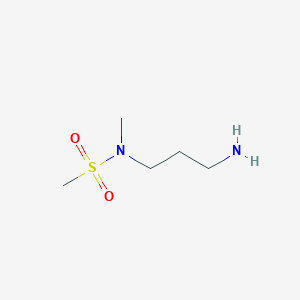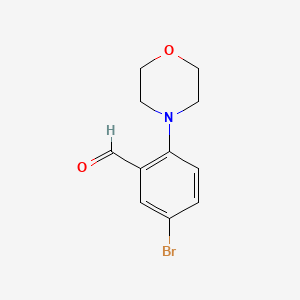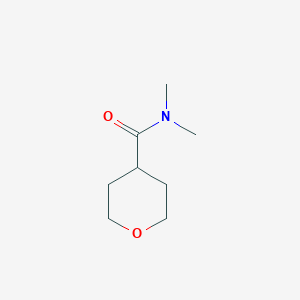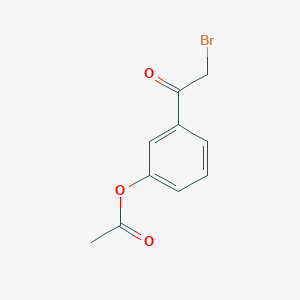
2-Bromo-3'-acetyloxylacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3’-acetyloxylacetophenone is an organic compound belonging to the class of acetophenones. It is characterized by the presence of a bromine atom at the second position and an acetyloxy group at the third position on the phenyl ring. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’-acetyloxylacetophenone typically involves the α-bromination of acetophenone derivatives. One common method employs pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 .
Industrial Production Methods: In industrial settings, the α-bromination of acetophenones can be achieved through a catalyst-free method using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte. This approach results in high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3’-acetyloxylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted acetophenone derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Scientific Research Applications
2-Bromo-3’-acetyloxylacetophenone is widely used in scientific research due to its versatile chemical properties:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential antitumor and antimicrobial activities.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3’-acetyloxylacetophenone involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and acetyloxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal cellular processes .
Comparison with Similar Compounds
- 2-Bromo-3’-hydroxyacetophenone
- 4-Chloro-2-bromoacetophenone
- 2-Bromo-4’-methoxyacetophenone
Comparison: 2-Bromo-3’-acetyloxylacetophenone is unique due to the presence of both a bromine atom and an acetyloxy group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher selectivity in substitution reactions and greater potential in biological applications .
Properties
IUPAC Name |
[3-(2-bromoacetyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-7(12)14-9-4-2-3-8(5-9)10(13)6-11/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJZSPJKMBFLRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632597 |
Source


|
| Record name | 3-(Bromoacetyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38396-89-3 |
Source


|
| Record name | 3-(Bromoacetyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
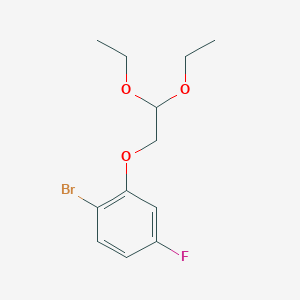
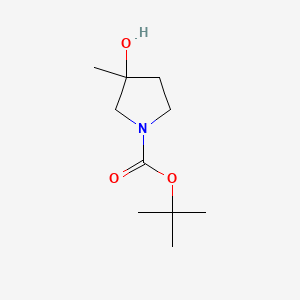
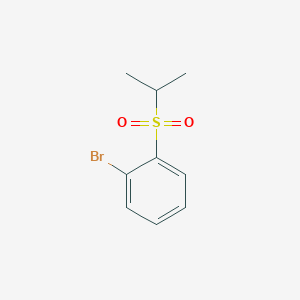
![4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine](/img/structure/B1290699.png)
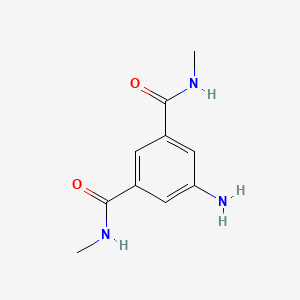
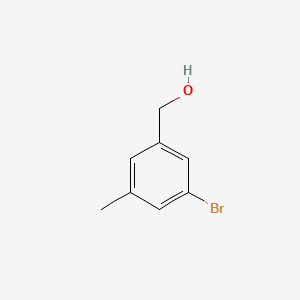
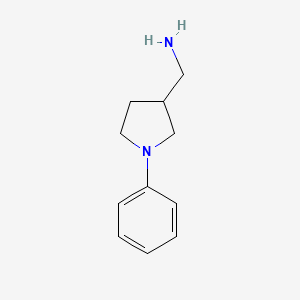

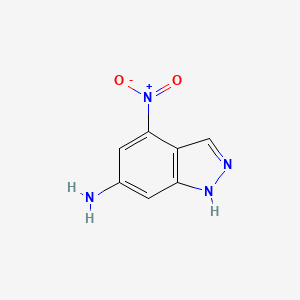
![4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B1290717.png)
